Diphenhydramine-d6 N-Oxide

Description

Significance of Metabolite Identification and Characterization

Role of Stable Isotope Labeling in Drug Metabolism Studies

Stable isotope labeling is a powerful technique used by scientists to understand the absorption, distribution, metabolism, excretion, and toxicology (ADMET) of drugs. nih.gov Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safer for use in human studies. scitechnol.comresearchgate.net These labeled compounds act as tracers, allowing researchers to monitor the metabolic fate of a drug molecule within biological systems. scitechnol.comresearchgate.net The use of stable isotope-labeled compounds in conjunction with analytical techniques like mass spectrometry (MS) has become a method of choice due to its high sensitivity and selectivity. nih.gov This approach helps in the elucidation of metabolic pathways and the quantification of metabolites in complex biological fluids. nih.govsymeres.com

Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable in drug discovery and development. nih.govacs.org Replacing a hydrogen atom with a deuterium atom, a process known as deuteration, is a subtle structural change that can significantly impact a drug's pharmacokinetic and metabolic profile. researchgate.netnih.gov This is due to the "deuterium kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, often making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 system. beilstein-journals.orgcdnsciencepub.com

This property is exploited to:

Slow down the rate of metabolism at specific sites on a drug molecule, which can lead to a longer half-life and increased drug exposure. symeres.combeilstein-journals.org

Alter metabolic pathways, potentially shunting metabolism away from the formation of toxic or reactive metabolites, thereby improving a drug's safety profile. researchgate.net

Serve as a tool in mechanistic studies to identify which positions on a molecule are most susceptible to metabolism. symeres.comnih.gov

The application of deuterium labeling has evolved from its use as a simple tracer to a strategic tool for developing new chemical entities with improved therapeutic properties. nih.govresearchgate.net

Overview of Diphenhydramine (B27) Metabolism and its N-Oxide Metabolite

Diphenhydramine is a first-generation antihistamine that undergoes extensive first-pass metabolism, primarily in the liver. droracle.ainih.govdrugbank.com Its metabolism is mediated by several cytochrome P450 (CYP) enzymes, with CYP2D6 being the primary enzyme responsible for its biotransformation at clinically relevant concentrations. droracle.ainih.gov Other involved enzymes include CYP1A2, CYP2C9, and CYP2C19. drugbank.comwikipedia.org

The main metabolic pathways for diphenhydramine include:

N-demethylation: Two successive demethylations of the tertiary amine group lead to the formation of N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine. nih.govwikipedia.org

N-oxidation: The tertiary amine can be oxidized to form Diphenhydramine N-Oxide. nih.govmdpi.com

Further Oxidation: The primary amine resulting from demethylation can be further oxidized to a carboxylic acid derivative. wikipedia.org

Diphenhydramine N-Oxide is a recognized metabolite of diphenhydramine. nih.govmybiosource.com While some N-oxide metabolites of drugs are inactive, others can be bioreduced back to the parent compound, acting as prodrugs. mdpi.com

Academic Research Context of Diphenhydramine-d6 N-Oxide

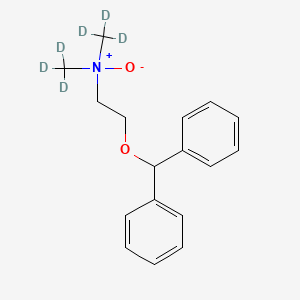

Diphenhydramine-d6 N-Oxide is the deuterium-labeled form of the Diphenhydramine N-Oxide metabolite. medchemexpress.eu In this compound, six hydrogen atoms on the two N-methyl groups are replaced with deuterium atoms. clearsynth.com Its primary role in academic and pharmaceutical research is as an internal standard for the quantitative analysis of Diphenhydramine N-Oxide in biological samples. medchemexpress.eumedchemexpress.eu

In drug metabolism studies, particularly those using liquid chromatography-tandem mass spectrometry (LC/MS/MS), stable isotope-labeled internal standards are essential for accurate and precise quantification. nih.gov Because Diphenhydramine-d6 N-Oxide is chemically identical to the non-labeled metabolite but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to correct for variations during sample processing and analysis, ensuring reliable measurement of the metabolite's concentration. nih.gov Research has involved developing and validating LC/MS/MS methods for the simultaneous quantification of diphenhydramine, its N-oxide metabolite, and their deuterium-labeled analogues in biological matrices like plasma and urine. nih.gov

Chemical Compound Data

Below are interactive tables detailing the properties of Diphenhydramine-d6 N-Oxide and a list of all chemical compounds mentioned in this article.

Table 1: Properties of Diphenhydramine-d6 N-Oxide

| Property | Value |

| Chemical Name | 2-(Diphenylmethoxy)-N,N-(dimethyl-d6)ethanamine N-Oxide |

| Synonyms | [(Dimethyl-d6)amino]ethyl Benzhydryl Ether N-Oxide; NSC 9091-d6 |

| CAS Number | 1346603-42-6 clearsynth.comchemsrc.compharmaffiliates.com |

| Molecular Formula | C₁₇H₁₅D₆NO₂ clearsynth.comchemsrc.compharmaffiliates.com |

| Molecular Weight | 277.39 g/mol clearsynth.comchemsrc.compharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H21NO2 |

|---|---|

Molecular Weight |

277.39 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-bis(trideuteriomethyl)ethanamine oxide |

InChI |

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3,2D3 |

InChI Key |

OEQNVWKWQPTBSC-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(C1=CC=CC=C1)C2=CC=CC=C2)(C([2H])([2H])[2H])[O-] |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation for Diphenhydramine D6 N Oxide

Precursor Compounds and Derivatization

The synthesis of Diphenhydramine-d6 N-Oxide begins with the appropriate selection and preparation of precursor compounds. The core structure of diphenhydramine (B27) consists of a benzhydryl ether moiety connected to a dimethylaminoethanol (B1669961) group. nih.gov For the deuterated analogue, the synthesis typically starts with a deuterated version of one of the key precursors.

A common synthetic route to diphenhydramine involves the reaction of benzhydrylbromide with 2-dimethylaminoethanol. chemicalbook.com To introduce the deuterium (B1214612) labels at the dimethylamino group, a deuterated version of 2-dimethylaminoethanol, specifically N,N-di(trideuteriomethyl)ethanolamine, is required.

Alternatively, Diphenhydramine-d6 can be synthesized first and then oxidized to the N-oxide. The synthesis of Diphenhydramine-d6 can be achieved using deuterated reagents. For instance, the reaction of 2-(benzhydryloxy)ethanamine with a deuterated methylating agent, such as iodomethane-d3 (B117434) or dimethyl-d6 sulfate, can be employed to introduce the two trideuteriomethyl groups.

Chemical Oxidation Methodologies for N-Oxide Formation

The conversion of a tertiary amine, like Diphenhydramine-d6, to its corresponding N-oxide is a well-established chemical transformation. wikipedia.org This oxidation reaction involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom.

Various oxidizing agents can be utilized for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly choice, often used in the presence of a catalyst. asianpubs.orgresearchgate.net Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for the N-oxidation of tertiary amines. thieme-connect.deacs.org Other reagents that can be employed include Caro's acid and 2-sulfonyloxaziridines. wikipedia.orgasianpubs.org

The selection of the oxidant and reaction conditions is crucial to ensure high yield and selectivity, minimizing potential side reactions. For instance, the reaction temperature is often kept low to prevent degradation of the labile N-oxide product. researchgate.net

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a metal catalyst (e.g., RuCl₃, flavin) | Environmentally friendly, readily available | May require a catalyst and careful control of reaction conditions |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., dichloromethane) at low temperatures | High efficiency and selectivity | Can be explosive, requires careful handling |

| 2-Sulfonyloxaziridines (Davis' reagents) | Aprotic solvents (e.g., CDCl₃) at room temperature | Mild and neutral conditions | Starting materials may not be readily available |

Regioselective N-Oxidation Processes

In the case of Diphenhydramine-d6, the tertiary amine of the dimethylamino group is the intended site of oxidation. Fortunately, the N-oxidation of tertiary amines is generally a highly regioselective process. The lone pair of electrons on the nitrogen atom is readily available for oxidation, making it the most nucleophilic site in the molecule. Other potential oxidation sites, such as the aromatic rings or the ether linkage, are less reactive under the typical conditions used for N-oxide formation. The choice of oxidant can sometimes influence regioselectivity in more complex molecules, but for a simple tertiary amine like diphenhydramine, selective N-oxidation is straightforward to achieve. nih.gov

Deuteration Techniques for Specific Isotopic Enrichment

The key to synthesizing Diphenhydramine-d6 N-Oxide is the specific incorporation of six deuterium atoms at the dimethylamino group. This requires specialized deuteration techniques.

Strategies for Incorporating Deuterium at the Dimethylamino Group

There are several effective strategies for introducing deuterium at the dimethylamino position. One common method involves the use of deuterated alkylating agents. For example, starting with a primary amine precursor, successive alkylation with a deuterated methyl halide (e.g., CD₃I) can introduce the two deuterated methyl groups. researchgate.net

Another approach is to utilize deuterated building blocks. In this case, N,N-di(trideuteriomethyl)ethanolamine would be the ideal starting material to react with benzhydrylbromide. This ensures that the deuterium labels are incorporated early in the synthetic sequence.

Hydrogen-deuterium exchange reactions can also be employed, although they are generally less specific for this particular position. nih.gov These reactions typically require a catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), and may lead to deuteration at other positions in the molecule if not carefully controlled. thalesnano.com For the synthesis of Diphenhydramine-d6, using deuterated precursors or reagents is the more controlled and preferred method. simsonpharma.com

Purification and Isolation of Diphenhydramine-d6 N-Oxide

Following the synthesis, the crude product must be purified to isolate Diphenhydramine-d6 N-Oxide in high purity. Amine N-oxides are polar and often water-soluble compounds. wikipedia.org This property can be exploited during the purification process.

Standard purification techniques such as column chromatography on silica (B1680970) gel or alumina (B75360) are commonly used. The polarity of the N-oxide allows for good separation from less polar starting materials and byproducts. Recrystallization is another effective method for purifying solid N-oxides.

The choice of solvent system for chromatography or recrystallization is critical for achieving high purity. A combination of polar and non-polar solvents is often used to elute the desired compound from the column or to induce crystallization. The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Scale-Up Considerations for Research-Grade Material

The synthesis of research-grade materials often requires scaling up the reaction from milligram to gram quantities. acs.org Several factors must be considered during this process.

The safety of the reaction is paramount, especially when using potentially hazardous reagents like m-CPBA. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

The efficiency of the reaction and the purification process needs to be optimized to maximize the yield of the final product. This may involve adjusting reaction parameters such as temperature, reaction time, and stoichiometry of the reagents.

Advanced Analytical Methodologies for Diphenhydramine D6 N Oxide Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS stands as the definitive technology for the selective and sensitive detection of Diphenhydramine-d6 N-Oxide and its unlabeled counterpart in complex biological samples. This technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

The development of a robust LC-MS/MS method is foundational for accurate quantification. The primary goals are to maximize sensitivity for detecting low-concentration analytes and to ensure selectivity, which is the ability to distinguish the analyte from other co-extracted components. nih.gov Optimization typically involves several key steps:

Ionization Source Tuning: Positive electrospray ionization (ESI+) is an effective mode for analyzing Diphenhydramine (B27) N-Oxide and its deuterated analog, as the amine group is readily protonated. nih.govnih.gov Source parameters, such as capillary voltage, gas flow, and temperature, are meticulously optimized to achieve stable and efficient ion generation, thereby maximizing the signal intensity of the target analyte. lcms.cz

Mass Spectrometry Parameters: Instrument parameters like fragmentor voltages and collision energies are optimized to find the most stable and abundant precursor-to-product ion transitions. lcms.cz This process is crucial for the Multiple Reaction Monitoring (MRM) technique, enhancing the specificity of the assay.

Method Validation: A fully optimized method undergoes rigorous validation to demonstrate its reliability. Validation tests assess performance characteristics including linearity, bias, and variability. For instance, a validated method for related compounds in ovine plasma and urine demonstrated acceptable variability of less than or equal to 15% at low concentrations and less than 10% at higher concentrations, with a bias of less than 15% across all concentrations. nih.gov

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS scanning mode used for quantification. In this mode, the first quadrupole isolates a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific, characteristic product ion resulting from this fragmentation.

For Diphenhydramine N-Oxide, the protonated molecule has a mass-to-charge ratio (m/z) of 272. nih.gov Upon fragmentation, it yields a common and stable product ion corresponding to the diphenylcarbinol moiety at m/z 167. nih.gov For Diphenhydramine-d6 N-Oxide, the six deuterium (B1214612) atoms on the N,N-dimethyl groups increase the mass of the precursor ion by 6 atomic mass units. The fragmentation process cleaves the molecule, leaving the deuterated portion behind, so the resulting product ion remains at m/z 167. This allows for the specific and simultaneous monitoring of both the analyte and its internal standard.

Table 1: MRM Transitions for Diphenhydramine N-Oxide and Diphenhydramine-d6 N-Oxide

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |

|---|---|---|

| Diphenhydramine N-Oxide | 272.0 | 167.0 |

Effective chromatographic separation is essential to reduce ion suppression and separate the analyte from isomeric or isobaric interferences before it enters the mass spectrometer. While standard reverse-phase columns (like C18) are widely used, alternative column chemistries can provide superior performance for certain compounds.

For the analysis of Diphenhydramine and its relatively polar N-oxide metabolites, propylamino LC columns have been shown to be effective. nih.gov These columns, often used in normal-phase or hydrophilic interaction liquid chromatography (HILIC) modes, provide a different separation mechanism compared to C18 columns, which is beneficial for retaining and resolving polar compounds that may elute too quickly in reverse-phase systems. This tailored separation ensures that the analytes enter the mass spectrometer as clean, sharp peaks, which improves quantification and reduces the potential for matrix-related interferences. nih.gov

Application as an Internal Standard in Bioanalytical Assays

The primary application of Diphenhydramine-d6 N-Oxide is as an internal standard (IS) in bioanalytical assays. medchemexpress.com An ideal IS should behave identically to the analyte during sample preparation and analysis but be clearly distinguishable by the detector. Stable isotope-labeled (SIL) compounds like Diphenhydramine-d6 N-Oxide are considered the gold standard for internal standards in quantitative mass spectrometry. nih.gov

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and contain numerous endogenous components (e.g., salts, lipids, proteins). nih.gov These components can interfere with the ionization of the target analyte in the MS source, leading to either ion suppression (signal decrease) or enhancement (signal increase). This phenomenon, known as the matrix effect, is a significant source of error in quantitative analysis.

Because Diphenhydramine-d6 N-Oxide is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences the exact same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement is effectively canceled out. This ensures that the final calculated concentration is unaffected by matrix interferences, leading to more reliable and accurate results.

Isotopic dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample before processing. nih.gov This approach significantly enhances both the precision (reproducibility) and accuracy (closeness to the true value) of the measurement.

Any physical loss of the sample during the multi-step workflow—including extraction, evaporation, and reconstitution—will affect both the native analyte and the deuterated internal standard equally. Therefore, the ratio of their measured signals remains constant regardless of sample loss. This correction for procedural variations minimizes analytical error and results in high-precision data, often with coefficients of variance below 10%. nih.govnih.gov The accuracy of the method is also greatly improved, as the calibration curve is constructed based on the response ratio, making the quantification robust and reliable. nih.gov

Table 2: Benefits of Using Diphenhydramine-d6 N-Oxide as an Internal Standard

| Feature | Advantage |

|---|---|

| Chemical & Physical Similarity | Co-elutes with the analyte, ensuring identical behavior during extraction and LC separation. |

| Mass Difference | Easily distinguished from the unlabeled analyte by the mass spectrometer. |

| Matrix Effect Compensation | Experiences the same ion suppression/enhancement as the analyte, normalizing the signal response. |

| Correction for Sample Loss | The analyte/IS ratio remains constant, correcting for losses during sample preparation. |

| Improved Precision & Accuracy | Leads to highly reproducible and accurate quantification via isotopic dilution. |

Method Validation Parameters for Research Applications

Method validation is a critical component of analytical science, ensuring that a chosen analytical procedure is suitable for its intended purpose. For research applications involving Diphenhydramine-d6 N-Oxide, rigorous validation of the analytical method is paramount to guarantee the reliability and accuracy of the obtained data. The following subsections detail the key validation parameters.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. In the context of Diphenhydramine-d6 N-Oxide, establishing a linear relationship between the instrument response and concentration is fundamental for accurate quantification.

A study by Kumar et al. developed and validated a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of Diphenhydramine, its N-oxide metabolite, and their deuterium-labeled analogues in ovine plasma and urine. nih.gov For the N-oxide metabolite, the linear concentration range of the calibration curve was established between 0.4 ng/mL and 100.0 ng/mL. nih.gov This range demonstrates the method's applicability for quantifying the analyte across a broad spectrum of concentrations typically encountered in research studies.

| Parameter | Value | Reference |

| Analyte | Diphenhydramine N-Oxide | nih.gov |

| Analytical Method | LC/MS/MS | nih.gov |

| Matrix | Ovine Plasma and Urine | nih.gov |

| Linear Range | 0.4 - 100.0 ng/mL | nih.gov |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true value.

In the aforementioned study by Kumar et al., the assay's precision and accuracy were thoroughly evaluated. The method exhibited acceptable variability, with a coefficient of variation (CV) of ≤ 15% at analyte concentrations below 2.0 ng/mL and < 10% at all other concentrations. nih.gov The bias, a measure of systematic error and thus related to accuracy, was found to be < 15% at all concentrations. nih.gov These results indicate that the method is both precise and accurate for the quantification of Diphenhydramine N-oxide and its deuterated analogs.

| Parameter | Specification | Reference |

| Precision (Variability) | ≤ 15% at < 2.0 ng/mL | nih.gov |

| < 10% at ≥ 2.0 ng/mL | nih.gov | |

| Accuracy (Bias) | < 15% at all concentrations | nih.gov |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

While the study by Kumar et al. did not explicitly state the LOD and LOQ for the N-oxide, the lower limit of the linear range was 0.4 ng/mL, suggesting the LOQ is at or below this concentration. nih.gov For a related compound, N-Nitroso N-Desmethyl Diphenhydramine, a highly sensitive LC/MS/MS method reported an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL, showcasing the potential sensitivity of mass spectrometric methods for Diphenhydramine-related compounds. lcms.cz

| Parameter | Value | Compound | Reference |

| LOD | 0.05 ng/mL | N-Nitroso N-Desmethyl Diphenhydramine | lcms.cz |

| LOQ | 0.1 ng/mL | N-Nitroso N-Desmethyl Diphenhydramine | lcms.cz |

| LLOQ (Lower Limit of Linearity) | 0.4 ng/mL | Diphenhydramine N-Oxide | nih.gov |

Stability testing is essential to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. The stability of Diphenhydramine and its N-oxide metabolite has been assessed under various conditions.

The validation tests conducted by Kumar et al. demonstrated that the analytes, including the N-oxide, were stable under a variety of sample handling conditions. nih.gov Another study on the chemical stability of Diphenhydramine hydrochloride solutions found that the compound is stable for at least 91 days when stored at either 22°C or 4°C and protected from light. scispace.com While the amine group is a likely site of oxidation, potentially forming the N-oxide, the ether linkage's stability is more susceptible to acidic conditions. scispace.com

| Condition | Duration | Temperature | Outcome | Reference |

| Various Sample Handling Conditions | Not specified | Not specified | Stable | nih.gov |

| Storage in D5W or NS | 91 days | 22°C or 4°C (protected from light) | Stable | scispace.com |

| Storage in Polypropylene Syringes (in NS) | 28 days | 22°C or 4°C (protected from light) | Stable | scispace.com |

Alternative Analytical Techniques (e.g., HPLC with Fluorescence Detection)

While LC/MS/MS is a powerful and widely used technique for the analysis of Diphenhydramine and its metabolites due to its high sensitivity and selectivity, other methods can also be employed. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a viable alternative, particularly for the parent compound, Diphenhydramine.

A sensitive HPLC method with fluorescence detection has been developed for the determination of Diphenhydramine in plasma. nih.gov This technique relies on the native fluorescence of the molecule or the use of a fluorescent derivatizing agent. Although specific applications of fluorescence detection for Diphenhydramine N-oxide are not extensively documented, the structural similarity to the parent compound suggests that this technique could potentially be adapted for its analysis, possibly after chemical reduction of the N-oxide back to the tertiary amine, which is known to be fluorescent.

Sample Preparation Techniques for Biological Matrices

The extraction of Diphenhydramine-d6 N-Oxide from complex biological matrices such as plasma and urine is a critical step prior to instrumental analysis. The goal is to isolate the analyte of interest from interfering substances that could compromise the accuracy and precision of the measurement.

Liquid-liquid extraction (LLE) is a commonly employed technique for the sample preparation of Diphenhydramine and its metabolites. In the method developed by Kumar et al., samples spiked with the analytes and an internal standard were processed using LLE. nih.gov This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent and pH are critical parameters that are optimized to ensure efficient extraction of the target compound. Following extraction, the organic layer is typically evaporated and the residue is reconstituted in a suitable solvent for injection into the analytical instrument. nih.gov

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is a classic and widely utilized sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the analysis of Diphenhydramine-d6 N-Oxide and related compounds, LLE serves to remove interfering substances and concentrate the analyte prior to chromatographic analysis.

A validated liquid chromatography/tandem mass spectrometric (LC/MS/MS) method for the simultaneous quantification of diphenhydramine (DPHM), its N-oxide metabolite, and their deuterium-labeled analogues in ovine plasma and urine utilizes LLE for sample processing. nih.gov This approach is essential for studies assessing comparative maternal and fetal drug metabolism. nih.gov

In a pharmacokinetic study of diphenhydramine in human plasma, a successful LLE protocol involved the use of methyl tertiary-butyl ether as the extraction solvent. nih.gov After the addition of a deuterated internal standard to the plasma aliquot, the sample was extracted with the organic solvent. nih.gov The mixture was then vortexed and centrifuged to ensure a clean separation of the organic layer containing the analyte. nih.gov

The choice of organic solvent and the pH of the aqueous phase are critical parameters that must be optimized to ensure high extraction efficiency. For basic compounds like diphenhydramine and its metabolites, adjusting the sample pH to an alkaline value (typically pH 9-11) neutralizes the amine functional groups, increasing their partition into an organic solvent. Research on diphenhydramine extraction has explored various solvents. One study demonstrated a three-stage LLE process using diethyl ether, which achieved an 80% recovery of the active pharmaceutical ingredient. researchgate.net Another method, involving the formation of a silver complex of diphenhydramine, utilized chloroform (B151607) as the extraction solvent at a pH of 11, reporting an excellent extraction efficiency of 99.82%. researchgate.net

The following table summarizes various LLE conditions reported for diphenhydramine, which can serve as a basis for developing protocols for its deuterated N-oxide metabolite.

| Analyte | Matrix | Extraction Solvent | pH | Recovery Rate | Reference |

| Diphenhydramine | Not Specified | Diethyl Ether | Not Specified | 80% | researchgate.net |

| Diphenhydramine-Ag Complex | Aqueous Solution | Chloroform | 11 | 99.82% | researchgate.net |

| Diphenhydramine | Human Plasma | Methyl tertiary-butyl ether | Not Specified | Not Reported | nih.gov |

| Diphenhydramine & Metabolites | Ovine Plasma & Urine | Not Specified | Not Specified | Not Reported | nih.gov |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction has gained prominence as a more controlled and often more efficient alternative to LLE. SPE utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

While specific SPE protocols for Diphenhydramine-d6 N-Oxide are not extensively detailed in the literature, methods developed for diphenhydramine hydrochloride provide a strong foundation. A method for determining diphenhydramine hydrochloride in complex syrup formulations employs a selective SPE cartridge. researchgate.netappliedseparations.com This procedure is noted for being simpler and faster than LLE methods. appliedseparations.com The sample, mixed with an internal standard, is loaded onto the cartridge, which is then washed with a sequence of distilled water and an acetonitrile/water mixture to remove excipients. innovareacademics.in The retained diphenhydramine is subsequently eluted with 5% ammonia (B1221849) in acetonitrile. innovareacademics.in This method demonstrated high accuracy, with recovery percentages between 98% and 102%. researchgate.netappliedseparations.com

The selection of the SPE sorbent is critical and depends on the physicochemical properties of the analyte. Diphenhydramine and its N-oxide metabolite contain both hydrophobic (benzhydryl group) and polar/ionizable (tertiary amine and N-oxide) moieties. This structure suggests that reversed-phase (e.g., C18, C8) or cation-exchange sorbents could be effective. The presence of the N-oxide group, which is more polar than the tertiary amine, might necessitate different elution conditions compared to the parent drug.

Analyses of patient urine have successfully utilized solid-phase extracts to identify diphenhydramine and diphenhydramine-N-oxide, confirming the applicability of SPE for isolating these metabolites from biological fluids. nih.gov

Based on established methods for similar compounds, a general SPE protocol for Diphenhydramine-d6 N-Oxide from a biological matrix like plasma or urine can be proposed as follows:

| Step | Procedure | Purpose |

| 1. Sorbent Conditioning | Pass methanol, followed by water or an appropriate buffer through the SPE cartridge (e.g., C18 or mixed-mode cation exchange). | To activate the sorbent and ensure reproducible retention. |

| 2. Sample Loading | Load the pre-treated sample (e.g., plasma diluted with buffer, pH-adjusted urine) onto the cartridge at a slow, controlled flow rate. | To allow for efficient binding of the analyte to the sorbent. |

| 3. Washing | Wash the cartridge with a weak solvent (e.g., water, mild buffer, or a low percentage of organic solvent) that will not elute the analyte. | To remove salts and other polar interferences. |

| 4. Elution | Elute the analyte with a small volume of a strong solvent (e.g., methanol, acetonitrile, or a mixture containing a pH modifier like ammonia). | To desorb the purified analyte from the sorbent. |

| 5. Post-Elution | The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis. | To concentrate the analyte and ensure compatibility with the analytical instrument. |

The validation of such a method would require optimization of each step, including sorbent type, wash solutions, and elution solvent composition, to achieve the highest recovery and purity for Diphenhydramine-d6 N-Oxide.

Metabolic Profiling and Enzymatic Formation of Diphenhydramine N Oxide

In Vitro Metabolic Studies of Diphenhydramine (B27) N-Oxide Formation

The transformation of the parent compound, Diphenhydramine, into Diphenhydramine N-Oxide is a key metabolic step. Understanding this process at a subcellular level through in vitro studies provides foundational knowledge of the enzymes involved.

Microsomal Incubation Systems (e.g., Liver Microsomes)

In vitro studies using liver microsomes are fundamental for elucidating the metabolic pathways of drugs. These preparations contain a high concentration of drug-metabolizing enzymes. researchgate.net The formation of N-oxide metabolites from tertiary amines is a known metabolic reaction that occurs within these systems, typically requiring the presence of NADPH as a cofactor. medipol.edu.tr While specific studies detailing the precise yield of Diphenhydramine N-Oxide in microsomal incubations are not extensively detailed in the available literature, it is established that incubating drugs like Diphenhydramine with NADPH-supplemented human liver microsomes leads to metabolic activation. nih.gov This activation is a prerequisite for the formation of various metabolites, including N-oxides. The process involves the enzymatic conversion of the lipophilic parent drug into more polar, water-soluble metabolites to facilitate their excretion from the body. researchgate.net

Role of Specific Cytochrome P450 Isoenzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) in Parent Drug Metabolism Relevant to N-Oxidation

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics. However, their primary role in the metabolism of Diphenhydramine is N-demethylation, a different pathway from N-oxidation. nih.govresearchgate.net

Detailed investigations have identified several CYP isoenzymes responsible for this N-demethylation:

CYP2D6: This isoenzyme shows the highest activity for Diphenhydramine N-demethylation and is considered the high-affinity enzyme in this pathway. nih.govresearchgate.net

CYP1A2, CYP2C9, and CYP2C19: These are considered low-affinity components in the N-demethylation of Diphenhydramine. nih.gov

While CYP enzymes can be involved in N-oxidation for some compounds, they more commonly catalyze N-dealkylation reactions for substrates that can be metabolized by both CYPs and Flavin-Containing Monooxygenases (FMOs). nih.gov Given the prominent role of the specified CYP isoenzymes in the N-demethylation of Diphenhydramine, their involvement in its N-oxidation is considered to be minor.

Involvement of Flavin-Containing Monooxygenases (FMOs) in Tertiary Amine N-Oxidation

Flavin-Containing Monooxygenases (FMOs) are a critical family of enzymes in Phase I metabolism, specializing in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms. nih.gov For tertiary amines like Diphenhydramine, FMOs are the principal enzymes responsible for catalyzing N-oxidation. nih.gov This process is distinct from the CYP-mediated reactions and represents a significant pathway for the metabolism of many xenobiotics, including numerous drugs. nih.gov

The catalytic cycle of FMOs involves the use of FAD, NADPH, and molecular oxygen to add an oxygen atom to the nitrogen center of the substrate, converting the tertiary amine into an N-oxide. nih.gov This reaction generally leads to more polar, readily excretable metabolites. While studies directly measuring the kinetics of Diphenhydramine N-oxidation by specific FMO isoforms are not widely available, the established substrate specificity of the FMO family strongly indicates their primary role in the formation of Diphenhydramine N-Oxide. nih.gov

In Vivo Metabolic Disposition in Preclinical Animal Models

Studies in animal models are essential for understanding the pharmacokinetic profile of a drug and its metabolites in a whole-organism context. The ovine (sheep) model has been instrumental in characterizing the disposition of Diphenhydramine and its metabolites.

Pharmacokinetic Disposition of Diphenhydramine N-Oxide in Ovine Plasma and Urine

Following the administration of Diphenhydramine to sheep, the Diphenhydramine N-Oxide metabolite is readily identified in both plasma and urine. nih.gov In studies involving chronically instrumented pregnant sheep, sensitive analytical methods have been developed to simultaneously quantify Diphenhydramine, its deuterated analogue ([2H10]DPHM), and their corresponding N-oxide metabolites. nih.gov The detection of the N-oxide metabolite in fetal plasma after administration of the parent drug to the ewe confirms that both the drug and its metabolite can cross the placental barrier. nih.gov

Renal Clearance and Elimination Pathways of the Chemical Compound

Renal clearance is a major elimination pathway for Diphenhydramine N-Oxide. Studies in developing lambs have provided detailed insights into this process. The disposition of Diphenhydramine and its metabolites, including Diphenhydramine N-Oxide (DPHMNO), was investigated in lambs at 15 days (Group A) and 2 months (Group B) of age. nih.gov

Interestingly, no significant age-related difference in the renal clearance (CLR) of Diphenhydramine N-Oxide was observed between the two groups of postnatal lambs. nih.gov This contrasts with the parent drug, Diphenhydramine, and another major metabolite, diphenylmethoxyacetic acid (DPMA), both of which showed significant age-dependent changes in renal clearance. nih.gov The elimination pathways for Diphenhydramine N-Oxide are thus primarily centered on renal excretion. nih.gov

The following table summarizes the key renal clearance findings for Diphenhydramine (DPHM) and its N-Oxide metabolite in the ovine model.

| Compound | Animal Group | Renal Clearance (CLr) (mL/min/kg) |

|---|---|---|

| Diphenhydramine (DPHM) | Postnatal Lambs (15 days) | >1.80 ± 1.24 |

| Diphenhydramine (DPHM) | Postnatal Lambs (2 months) | 0.26 ± 0.17 |

| Diphenhydramine (DPHM) | Fetus | 2.06 ± 0.24 |

| Diphenhydramine (DPHM) | Adult Sheep | 0.012 ± 0.005 |

| Diphenhydramine N-Oxide (DPHMNO) | No age-related difference observed in postnatal lambs |

Comparative Metabolism across Developmental Stages in Animal Models

The metabolic handling of diphenhydramine and the formation of its metabolites, including Diphenhydramine N-Oxide, exhibit significant variations across different developmental stages in animal models. Studies in ovine models, specifically lambs, provide key insights into these age-related differences.

Research investigating the disposition of diphenhydramine (DPHM) and its metabolites, Diphenhydramine N-Oxide (DPHMNO) and diphenylmethoxyacetic acid (DPMA), was conducted in postnatal lambs at two distinct developmental points: 15 days (Group A) and 2 months (Group B) after birth. nih.gov The total body clearance of the parent drug, diphenhydramine, was notably high in these young animals and comparable to values estimated for fetal lambs, while being significantly greater than clearance rates observed in adult sheep. nih.gov

Specifically, the renal clearance of diphenhydramine was similar between 15-day-old lambs and fetal lambs, and both were significantly higher than in 2-month-old lambs and adult sheep. nih.gov Conversely, the renal clearance of the metabolite DPMA was significantly lower in postnatal lambs compared to adult sheep, leading to a much longer apparent elimination half-life for this metabolite in the younger animals. nih.gov However, for Diphenhydramine N-Oxide, no significant age-related differences were observed in its renal clearance among the developmental stages studied. nih.gov These findings suggest that the physiological mechanisms governing urinary drug excretion, such as tubular secretion and reabsorption, develop at different rates for acidic and basic compounds like DPMA and diphenhydramine, respectively, while the excretion pathway for the N-oxide metabolite appears to mature earlier. nih.gov

Further comparative studies between fetal and adult sheep revealed substantial differences in first-pass metabolism. In adult ewes, diphenhydramine undergoes extensive presystemic elimination in the liver (approximately 93%). nih.gov In stark contrast, this hepatic first-pass effect is virtually absent in the fetus. nih.gov This indicates a considerable developmental immaturity in the fetal liver's capacity to metabolize diphenhydramine before it reaches systemic circulation.

| Parameter | 15-Day-Old Lambs (Group A) | 2-Month-Old Lambs (Group B) | Fetal Lamb (estimated) | Adult Sheep (estimated) |

| DPHM Total Body Clearance (mL/min/kg) | 138.7 ± 80.5 | 165.7 ± 51.3 | 116.3 ± 49.6 | 38.5 ± 12.3 |

| DPHM Renal Clearance (mL/min/kg) | >1.80 ± 1.24 | 0.26 ± 0.17 | 2.06 ± 0.24 | 0.012 ± 0.005 |

| DPMA Renal Clearance (mL/min/kg) | 0.02 ± 0.02 | 0.05 ± 0.01 | N/A | 0.53 ± 0.19 |

| DPHMNO Renal Clearance | No age-related difference observed | No age-related difference observed | N/A | N/A |

Data sourced from a study on postnatal lambs. nih.gov

Deuterium (B1214612) Kinetic Isotope Effect (KIE) in N-Oxidation Pathways

Mechanistic Insights from Isotope Tracing Studies

Isotope tracing studies using deuterium-labeled compounds are instrumental in elucidating metabolic pathways and understanding drug disposition. The use of stable isotope-labeled analogues, such as Diphenhydramine-d6 or [2H10]Diphenhydramine, allows for the simultaneous administration of the labeled and unlabeled drug, enabling precise comparative analysis of maternal and fetal drug metabolism without confounding inter-individual variability. nih.gov

A sensitive and selective liquid chromatographic/tandem mass spectrometric (LC/MS/MS) method has been developed for the simultaneous quantification of diphenhydramine (DPHM), its N-oxide metabolite, and their deuterium-labeled analogues in ovine plasma and urine. nih.gov This methodology is crucial for studies investigating drug disposition in pregnant sheep. nih.gov

By administering DPHM and its deuterated analogue ([2H10]DPHM), researchers were able to identify and quantify both the labeled and unlabeled N-oxide metabolite in fetal plasma. nih.gov This directly confirmed that the N-oxidation pathway is active in the fetus. The ability to measure both parent compounds and their respective N-oxide metabolites simultaneously provides a powerful tool to examine the comparative metabolism of diphenhydramine to its N-oxide form in both the mother and the fetus. nih.gov Such studies are essential for understanding the dynamics of drug exposure and metabolic capability across the placental barrier and during development.

Identification of the Chemical Compound as a Major Metabolite of Diphenhydramine

Diphenhydramine N-Oxide is consistently identified as a significant metabolite of diphenhydramine in various species, including humans and sheep. nih.govmedchemexpress.commedchemexpress.com Its formation represents one of the primary pathways of diphenhydramine biotransformation, alongside N-demethylation and the formation of diphenylmethoxyacetic acid. researchgate.net

Studies in postnatal developing lambs have established Diphenhydramine N-Oxide as a key metabolite, with research focusing on its pharmacokinetics and renal excretion. nih.gov In these models, the N-oxide metabolite was readily detected and quantified following administration of the parent drug. nih.gov Furthermore, research in pregnant sheep using deuterium-labeled diphenhydramine confirmed the presence of the N-oxide metabolite in fetal plasma, indicating that the enzymatic pathways responsible for its formation are functional in utero. nih.gov

In humans, the identification of diphenhydramine metabolites in urine has also confirmed the presence of Diphenhydramine N-Oxide. madbarn.com Its identity as a metabolite is well-established in the scientific literature, and it is commercially available as a reference standard for metabolic studies. medchemexpress.com

Spectroscopic and Structural Elucidation of Diphenhydramine D6 N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Diphenhydramine-d6 N-Oxide, both proton (¹H) and carbon (¹³C) NMR provide critical data for structural confirmation.

Proton (¹H) NMR Spectral Analysis, including Deuterium (B1214612) Influence

The ¹H NMR spectrum of Diphenhydramine-d6 N-Oxide is fundamentally defined by the strategic replacement of six hydrogen atoms with deuterium on the two N-methyl groups. The primary influence of this isotopic labeling is the absence of the proton signal corresponding to these methyl groups, which would typically appear as a singlet in the non-deuterated analogue, Diphenhydramine (B27) N-Oxide.

In the spectrum of the non-deuterated compound, signals are observed for the aromatic protons of the two phenyl rings, the methine proton (CH-O), and the two methylene (B1212753) groups (-O-CH₂-CH₂-N-). The aromatic protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm. The methine proton gives a signal around 5.5 ppm. The methylene protons adjacent to the oxygen and nitrogen atoms present as triplets. For Diphenhydramine-d6 N-Oxide, all these signals remain, but the characteristic singlet for the N-methyl protons is absent. This absence is the definitive spectroscopic evidence confirming the location of the deuterium labels.

Table 1: Comparative ¹H NMR Data

| Protons | Diphenhydramine N-Oxide (Expected Chemical Shift, ppm) | Diphenhydramine-d6 N-Oxide (Expected Chemical Shift, ppm) |

|---|---|---|

| Aromatic-H | 7.2 - 7.5 (m) | 7.2 - 7.5 (m) |

| CH-O | ~ 5.5 (s) | ~ 5.5 (s) |

| O-CH₂ | ~ 4.5 (t) | ~ 4.5 (t) |

| N-CH₂ | ~ 3.6 (t) | ~ 3.6 (t) |

Note: Data are estimations based on typical values for similar structures. m = multiplet, s = singlet, t = triplet.

Carbon (¹³C) NMR Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For Diphenhydramine-d6 N-Oxide, the spectrum would be very similar to its non-deuterated counterpart, with the notable exception of the signals for the deuterated N-methyl carbons.

These N-(CD₃)₂ carbons would exhibit a lower intensity and would be split into a multiplet due to the carbon-deuterium (C-D) coupling. Furthermore, a slight upfield shift (isotopic shift) is expected compared to the N-(CH₃)₂ carbons in the unlabeled compound. The other carbon signals, including those of the aromatic rings, the methine carbon, and the methylene carbons, would remain largely unaffected.

Table 2: Representative ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | ~140 |

| Aromatic CH | ~127-129 |

| CH-O | ~85 |

| O-CH₂ | ~65 |

| N-CH₂ | ~58 |

Note: Values are approximations based on the spectrum of the diphenhydramine cation.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is essential for confirming the elemental composition and elucidating the fragmentation pathways, which in turn verifies the position of the deuterium labels.

Electrospray Ionization (ESI) Modes for N-Oxide Detection

For the analysis of Diphenhydramine N-Oxide and its deuterated analogues, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method. nih.gov Detection is typically performed using positive ion electrospray ionization (ESI+). nih.gov In this mode, the molecule is protonated to form the pseudomolecular ion [M+H]⁺. For Diphenhydramine-d6 N-Oxide (C₁₇H₁₅D₆NO₂), the expected exact mass of the neutral molecule is approximately 277.19 g/mol , leading to a protonated molecule [M+H]⁺ with an m/z of approximately 278.20.

Elucidation of Deuterium Position via Mass Fragmentation Patterns

The fragmentation pattern of Diphenhydramine-d6 N-Oxide in MS/MS experiments provides conclusive evidence for the location of the deuterium atoms. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom, a process known as deoxygenation.

Upon collision-induced dissociation (CID), the protonated molecule (m/z 278.20) undergoes fragmentation. The primary fragmentation involves the cleavage of the C-O bond of the ether linkage. This results in the formation of the stable benzhydryl cation (diphenylmethyl cation) at m/z 167.12. The other fragment would correspond to the protonated deuterated side chain, [HO-CH₂-CH₂-N(CD₃)₂O+H]⁺. The observation of the m/z 167 fragment, which contains no deuterium, confirms that the isotopic labels are not on the phenyl rings or the methine carbon. This pathway definitively establishes that the six deuterium atoms are located on the N,N-dimethyl groups.

Table 3: Predicted HRMS Fragmentation Data for Diphenhydramine-d6 N-Oxide

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₇H₁₆D₆NO₂]⁺ | 278.20 | Protonated parent molecule |

Infrared (IR) Spectroscopy for Functional Group Identification (N-Oxide Linkage)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation. The IR spectrum of Diphenhydramine N-Oxide shows several characteristic absorption bands. researchgate.net

The most diagnostic feature for the N-oxide functionality is the N-O stretching vibration. This typically appears as a strong absorption band in the region of 950-970 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). The C-O-C stretching of the ether linkage is also prominent, typically appearing in the 1070-1150 cm⁻¹ region. The spectrum for the d6 analogue would be nearly identical, as the C-D vibrations occur at lower frequencies and are outside the standard mid-IR region of interest for these primary functional groups.

Table 4: Key IR Absorption Bands for Diphenhydramine N-Oxide

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Indicates sp² C-H bonds |

| Aliphatic C-H Stretch | < 3000 | Indicates sp³ C-H bonds |

| C-O-C Ether Stretch | 1070 - 1150 | Strong band |

| N-O Stretch | 950 - 970 | Characteristic of N-Oxide |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the structural elucidation of complex molecules like Diphenhydramine-d6 N-Oxide. These theoretical approaches provide deep insights into molecular geometry, conformational stability, electronic properties, and spectroscopic characteristics, complementing experimental data. By employing sophisticated quantum mechanical and density functional theory methods, researchers can construct a detailed atomic-level picture of the molecule's behavior.

Quantum Mechanical (QM) Calculations for Conformational Analysis and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in Diphenhydramine-d6 N-Oxide and its electronic properties. Conformational analysis, a key aspect of these calculations, explores the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

The conformational landscape of Diphenhydramine-d6 N-Oxide is primarily dictated by the rotation around several key single bonds, including the C-O, C-C, and C-N bonds of the ethylamine (B1201723) side chain. Quantum mechanical methods, such as the Hartree-Fock (HF) method and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be utilized to systematically scan these rotational barriers and locate energy minima corresponding to stable conformations.

For a molecule of this size, a common approach involves performing a relaxed potential energy surface scan for each dihedral angle of interest. The resulting energy profiles reveal the most stable conformations. Subsequent geometry optimizations of these low-energy structures provide precise information about bond lengths, bond angles, and dihedral angles.

The electronic structure of Diphenhydramine-d6 N-Oxide can also be elucidated using QM calculations. Properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) atomic charges can be computed. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transitions. The electrostatic potential map visually represents the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Calculated Conformational Energies and Dipole Moments of Diphenhydramine-d6 N-Oxide

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 (Global Minimum) | 0.00 | 4.85 |

| 2 | 1.25 | 5.12 |

| 3 | 2.10 | 4.60 |

| 4 | 3.50 | 5.30 |

Note: This table presents hypothetical data that would be expected from QM calculations on Diphenhydramine-d6 N-Oxide for illustrative purposes.

Density Functional Theory (DFT) Applications for Predicting Spectroscopic Properties

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its excellent balance of accuracy and computational cost. DFT is particularly powerful for predicting a variety of spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For Diphenhydramine-d6 N-Oxide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to predict its vibrational frequencies. Following a geometry optimization to find the minimum energy structure, a frequency calculation is performed. The resulting vibrational modes can be visualized to aid in the assignment of experimental infrared (IR) and Raman spectra. The presence of the six deuterium atoms on the N-methyl groups would lead to predictable shifts in the vibrational frequencies of the C-D stretching and bending modes compared to the non-deuterated compound.

DFT can also be instrumental in predicting the ¹H and ¹³C NMR chemical shifts of Diphenhydramine-d6 N-Oxide. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts are invaluable for assigning complex experimental NMR spectra and confirming the molecular structure. The deuterium substitution on the N-methyl groups would result in the absence of corresponding signals in the ¹H NMR spectrum and a characteristic multiplet pattern in the ¹³C NMR spectrum for the adjacent carbon atom due to C-D coupling.

Table 2: Hypothetical DFT-Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of Diphenhydramine-d6 N-Oxide

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3100 | 3060 |

| C-O stretch (ether) | 1105 | 1100 |

| N-O stretch | 965 | 960 |

| C-D stretch | 2100-2250 | 2150 |

Note: This table contains hypothetical data to illustrate the expected correlation between DFT-predicted and experimental vibrational frequencies.

Table 3: Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts of Diphenhydramine-d6 N-Oxide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, ipso) | 138.5 |

| C (aromatic, ortho) | 128.2 |

| C (aromatic, meta) | 129.5 |

| C (aromatic, para) | 127.8 |

| CH-O | 85.3 |

| O-CH₂ | 68.1 |

| CH₂-N | 60.4 |

| N-(CD₃)₂ | 45.2 (septet) |

Note: This table presents hypothetical ¹³C NMR chemical shift values that would be anticipated from DFT calculations for illustrative purposes.

Role of Diphenhydramine N Oxide in Degradation and Impurity Profiling

Identification as a Degradation Product of Diphenhydramine (B27)

Diphenhydramine can degrade under various conditions, with oxidation of the tertiary amine group being a key degradation pathway, leading to the formation of Diphenhydramine N-Oxide. scispace.com Forced degradation studies, which subject the drug substance to stress conditions like heat, light, acid, base, and oxidation, are performed to identify potential degradation products. researchgate.netnih.gov

In a study developing an ultra-high-performance liquid chromatography (UHPLC) method for Diphenhydramine and its impurities, Diphenhydramine N-oxide was identified as a known degradation product. nih.govnih.gov Another report by the USP also confirmed N-oxide as a target for analysis in organic impurity methods for Diphenhydramine hydrochloride oral solutions. usp.org The identification in these studies is definitive, often involving spectroscopic techniques and comparison with a qualified reference standard of Diphenhydramine N-Oxide. researchgate.net The quantification of this degradant in complex matrices relies on sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where a deuterated internal standard such as Diphenhydramine-d6 N-Oxide is crucial for accurate measurement. nih.gov

Stability Studies of the Chemical Compound in Research Formulations and Matrices

Stability studies are fundamental to determining the shelf-life and storage conditions for pharmaceutical products. These studies involve analyzing the concentration of the active pharmaceutical ingredient (API) and its degradation products over time.

Research on the chemical stability of Diphenhydramine in various intravenous (IV) admixtures has been conducted to ensure its integrity when prepared for patient use. scispace.comnih.gov In one such study, Diphenhydramine hydrochloride solutions in 5% dextrose in water (D5W) and 0.9% sodium chloride (NS) were evaluated. scispace.comnih.gov The results indicated that the solutions were chemically stable for extended periods when stored at refrigerated or room temperatures and protected from light. scispace.comnih.gov While these studies focused on the stability of the parent drug, they underscore the importance of having methods to detect potential degradants like the N-oxide. nih.gov

A study on Diphenhydramine and its related compounds in oral solutions found N-oxide in four out of eight tested samples, with concentrations ranging from 0.1% to 0.2% (w/w). usp.org This highlights its occurrence as an impurity in commercial formulations.

The table below summarizes findings from a stability study of Diphenhydramine HCl IV admixtures, where the absence of significant degradation implies that levels of products like the N-oxide remained below detection limits under the tested conditions.

Table 1: Stability of Diphenhydramine HCl IV Admixtures Over 14 Days Under Refrigeration

| Formulation | Initial Concentration | Concentration after 14 days (% of initial) | Physical Appearance |

|---|---|---|---|

| 0.2 mg/mL in 0.9% NaCl | 100% | 101.1% | Clear, colorless, no particulates |

| 1.0 mg/mL in 0.9% NaCl | 100% | 98.6% | Clear, colorless, no particulates |

| 0.2 mg/mL in 5% Dextrose | 100% | 100.2% | Clear, colorless, no particulates |

| 1.0 mg/mL in 5% Dextrose | 100% | 99.4% | Clear, colorless, no particulates |

Data sourced from a study on the stability of Diphenhydramine Hydrochloride in intravenous admixtures. nih.gov

Chromatographic Purity Assessment and Related Substances Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and UHPLC, are the cornerstone for assessing the purity of Diphenhydramine and quantifying its related substances, including Diphenhydramine N-Oxide. nih.govukaazpublications.com These methods must be able to separate the main compound from all potential impurities. synthinkchemicals.com

A validated UHPLC method was developed to separate and quantify Diphenhydramine, phenylephrine, and eleven related organic impurities, one of which was Diphenhydramine N-oxide. nih.gov The method demonstrated specificity, linearity, accuracy, and precision, proving its suitability for quality control. nih.govsemanticscholar.org In such assays, Diphenhydramine-d6 N-Oxide would be the ideal internal standard for the quantification of Diphenhydramine N-Oxide, as its chemical properties are nearly identical, ensuring similar behavior during extraction and chromatographic analysis, while its different mass allows for separate detection by a mass spectrometer. nih.gov

The table below outlines typical parameters for a chromatographic method designed to analyze Diphenhydramine and its impurities.

Table 2: Example Chromatographic Conditions for Diphenhydramine Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

| Injection Volume | 4-10 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Data generalized from various HPLC methods for Diphenhydramine analysis. nih.govukaazpublications.com

A sensitive LC-MS/MS method was specifically developed for the simultaneous determination of Diphenhydramine, its N-oxide metabolite, and their deuterium-labeled analogues ([²H₁₀]DPHM) in plasma and urine. nih.gov This study highlights the direct application of labeled compounds in quantifying their non-labeled counterparts in biological matrices, a principle that is directly transferable to the quality control of pharmaceutical formulations where Diphenhydramine-d6 N-Oxide would be used to quantify the N-oxide impurity. nih.gov

Applications in Advanced Pharmacological and Toxicological Research

Use in In Vitro Transporter Studies (e.g., Blood-Brain Barrier Models relevant to metabolite disposition)

The passage of drugs and their metabolites across the blood-brain barrier (BBB) is a pivotal factor in determining their central nervous system (CNS) activity and potential neurotoxicity. In vitro models of the BBB, such as those employing immortalized human cerebral microvascular endothelial cells (hCMEC/D3), are instrumental in predicting the brain permeability of compounds. mdpi.com The use of Diphenhydramine-d6 N-Oxide in these models offers significant advantages for studying the disposition of the Diphenhydramine (B27) N-oxide metabolite.

The parent compound, Diphenhydramine, is known to cross the BBB, which is a key aspect of its sedative effects. medchemexpress.comnih.gov Studies have shown that its transport is not solely based on passive diffusion but also involves carrier-mediated processes. nih.gov Understanding whether its N-oxide metabolite also crosses the BBB and by what mechanisms is crucial for a complete pharmacological profile.

By employing Diphenhydramine-d6 N-Oxide in in vitro BBB models, researchers can accurately distinguish the metabolite from the parent drug, Diphenhydramine, and any endogenously produced compounds with similar mass-to-charge ratios. This is particularly important in studies where the parent drug and its metabolite are co-incubated with the BBB model cells. The mass shift introduced by the deuterium (B1214612) atoms allows for unambiguous detection and quantification by mass spectrometry. This precision is essential for determining the permeability coefficients and elucidating the specific transporters involved in the influx or efflux of Diphenhydramine N-oxide across the BBB.

For instance, in a transwell assay using a BBB model, the transport of Diphenhydramine-d6 N-Oxide from the apical (blood side) to the basolateral (brain side) chamber can be monitored over time. The results of such studies can help to clarify whether the N-oxide metabolite retains the ability to penetrate the CNS and if it is a substrate for efflux transporters like P-glycoprotein, which could limit its brain accumulation.

Investigation of Non-Human Tissue Distribution and Accumulation

Understanding the distribution and accumulation of a drug and its metabolites in various tissues is fundamental to assessing its efficacy and potential toxicity. Non-human models, such as sheep, have been utilized to study the pharmacokinetics of Diphenhydramine and its metabolites. nih.govresearchgate.net The use of Diphenhydramine-d6 N-Oxide in such studies enhances the accuracy and detail of the data obtained.

In pharmacokinetic studies, a deuterated standard like Diphenhydramine-d6 N-Oxide is invaluable. It can be administered to animal models, and its concentration, along with the non-deuterated parent drug and metabolites, can be simultaneously measured in plasma, urine, and various tissues. nih.gov This co-administration allows for a direct comparison of the pharmacokinetic profiles of the parent drug and its N-oxide metabolite under identical physiological conditions.

Research in developing lambs has provided insights into the disposition of Diphenhydramine and its metabolites, including Diphenhydramine-N-oxide (DPHMNO). nih.gov The data from such studies can be used to understand age-related differences in drug metabolism and excretion.

| Parameter | Group A (15 days old) | Group B (2 months old) | Adult Sheep |

|---|---|---|---|

| DPHM Total Body Clearance (mL/min/kg) | 138.7 ± 80.5 | 165.7 ± 51.3 | 38.5 ± 12.3 |

| DPHM Renal Clearance (CLr) (mL/min/kg) | >1.80 ± 1.24 | 0.26 ± 0.17 | 0.012 ± 0.005 |

| DPHMNO Renal Clearance (CLr) | No age-related difference observed |

The use of Diphenhydramine-d6 N-Oxide in these types of non-human studies would allow for more precise determination of tissue-specific accumulation. For example, after administration, tissue samples from organs such as the liver, kidneys, brain, and lungs can be analyzed. The distinct mass of the deuterated metabolite would enable its accurate quantification, even at low concentrations, and help to create a detailed map of its distribution and potential for accumulation in specific organs.

Research into Potential for Further Biotransformation of the N-Oxide

The metabolic pathway of a drug is often complex, with primary metabolites undergoing further biotransformation into secondary metabolites. Investigating the potential for further metabolism of Diphenhydramine N-oxide is an important area of research to fully comprehend its clearance and potential for drug-drug interactions. Diphenhydramine-d6 N-Oxide is an ideal tool for these investigations.

The formation of N-oxides is a common metabolic pathway for tertiary amines like Diphenhydramine, often mediated by cytochrome P450 enzymes. mdpi.com Once formed, N-oxides can be relatively stable, but they can also be subject to further enzymatic reactions, such as reduction back to the parent amine or other conjugative or oxidative transformations.

By administering Diphenhydramine-d6 N-Oxide to in vitro systems, such as liver microsomes or hepatocytes, or to in vivo non-human models, researchers can trace the metabolic fate of the N-oxide. The deuterium label acts as a stable isotopic tracer. Any subsequent metabolites formed from Diphenhydramine-d6 N-Oxide will retain the deuterium label, making them readily identifiable in a complex mixture of other metabolites using high-resolution mass spectrometry.

This "label-tracing" approach allows for the discovery and structural elucidation of novel, downstream metabolites of the N-oxide. Understanding these further biotransformation pathways is crucial, as secondary metabolites can also have pharmacological activity or contribute to toxicity. For example, if the N-oxide is reduced back to the parent amine, this could represent a recycling pathway that prolongs the drug's effects. The use of Diphenhydramine-d6 N-Oxide provides a clear and unambiguous way to study these intricate metabolic routes.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Diphenhydramine-d6 N-Oxide in complex matrices like biological or plant samples?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE). This setup minimizes manual sample preparation while maintaining sensitivity (LLOQ: 10 µg/kg) and linearity (r² > 0.99). Deuterated internal standards (e.g., Diphenhydramine-d6) improve accuracy by compensating for matrix effects . Validate methods using controlled calibration curves and assess signal-to-noise ratios (S/N > 10) for reliability .

Q. How should researchers design stability studies for Diphenhydramine-d6 N-Oxide under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled temperature, humidity, and light exposure. Use UHPLC-MS/MS to monitor degradation products and quantify parent compound stability. Include deuterated analogs to distinguish degradation from isotopic exchange. Reference protocols from pharmacopeial standards for deuterated compounds, ensuring compliance with analytical validation guidelines .

Q. What steps ensure accurate synthesis and characterization of Diphenhydramine-d6 N-Oxide?

- Methodological Answer : Employ deuterium incorporation via catalytic exchange or synthetic routes using deuterated precursors. Confirm structural integrity via nuclear magnetic resonance (NMR) to verify deuteration sites and oxidation states. Pair with Fourier-transform infrared spectroscopy (FTIR) to validate N-oxide functional groups. Cross-reference with certified reference materials (CRMs) for purity assessment .

Q. How can researchers systematically review literature on Diphenhydramine-d6 N-Oxide’s pharmacokinetics?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies. Use databases like PubMed with search terms “Diphenhydramine-d6 N-Oxide” + “pharmacokinetics” + “deuterated analogs”. Critically evaluate methodologies, focusing on in vitro-in vivo extrapolation (IVIVE) and cross-species comparisons .

Advanced Research Questions

Q. How can discrepancies in cellular uptake data for Diphenhydramine-d6 N-Oxide be resolved?

- Methodological Answer : Replicate studies using multiple cell lines (e.g., HepG2, HEK293) and knockout models (e.g., OCT1-deficient mice) to isolate transporter-independent mechanisms. Compare uptake kinetics under varied pH and temperature conditions. Use isotopically labeled tracers to differentiate passive diffusion from active transport .

Q. What computational strategies predict the mutagenic potential of Diphenhydramine-d6 N-Oxide?

- Methodological Answer : Apply structure-activity relationship (SAR) fingerprinting to identify mutagenic subclasses (e.g., aromatic N-oxides). Use Leadscope’s expert-rule-based models to assess DNA reactivity. Validate predictions with Ames tests, prioritizing subclasses like benzo[c][1,2,5]oxadiazole 1-oxide for targeted analysis .

Q. How can matrix effects be mitigated when analyzing Diphenhydramine-d6 N-Oxide in plant-derived samples?

- Methodological Answer : Implement matrix-matched calibration and standard addition methods. Optimize SPE protocols (e.g., hydrophilic-lipophilic balance cartridges) to remove interfering compounds. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from background noise .

Q. What integrative approaches model Diphenhydramine-d6 N-Oxide’s metabolic pathways across in vitro and in vivo systems?

- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with metabolite profiling in hepatocytes and knockout mice. Use stable isotope labeling to track N-oxide reduction and demethylation pathways. Corrogate data with cytochrome P450 inhibition assays to identify metabolic enzymes .

Data Contradiction Analysis

- Example : If cellular uptake studies conflict (e.g., shows OCT1-independent transport, while prior work suggests transporter dependence), conduct comparative experiments with isogenic cell lines and transporter inhibitors. Use quantitative proteomics to quantify transporter expression levels and correlate with uptake rates .

Methodological Tables

| Parameter | Analytical Method | Key Considerations | Reference |

|---|---|---|---|

| Quantification in tea | UHPLC-MS/MS with online SPE | S/N > 10, matrix-matched calibration | |

| Stability testing | Forced degradation + NMR | Monitor isotopic exchange vs. degradation | |

| Mutagenicity screening | SAR fingerprinting + Ames test | Prioritize benzo[c][1,2,5]oxadiazole subclass |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.